Cox-1-IN-1

COX-1 selectivity isozyme inhibition structural optimization

Cox-1-IN-1 (compound 15a) is a diarylisoxazole-based selective COX-1 inhibitor with an IC50 of 0.23 μM and a selectivity index of 217 over COX-2. It inhibits arachidonic acid-induced platelet aggregation (IC50=1 μM) and exhibits low cytotoxicity in Vero cells (100 μM, 3h). Ideal for dissecting COX-1-mediated pathways without confounding COX-2 effects. Choose this compound for robust, reproducible data in platelet function and gastrointestinal protection research.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
Cat. No. B15137121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-1-IN-1
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OCC)C
InChIInChI=1S/C20H21NO3/c1-4-22-17-10-6-15(7-11-17)19-14(3)24-21-20(19)16-8-12-18(13-9-16)23-5-2/h6-13H,4-5H2,1-3H3
InChIKeyBCOIWKZLSWINMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cox-1-IN-1: Baseline Characteristics and COX-1/COX-2 Selectivity Profile for Research Procurement


Cox-1-IN-1 (CAS: 1369503-03-6), also designated as compound 15a, is a diarylisoxazole-based selective inhibitor of cyclooxygenase-1 (COX-1) derived from mofezolac structural optimization [1]. In enzymatic assays, Cox-1-IN-1 exhibits an IC50 of 0.23 μM against COX-1 and an IC50 greater than 50 μM against COX-2, yielding a selectivity index (COX-2 IC50/COX-1 IC50) of 217 [1][2]. The compound also demonstrates functional inhibition of arachidonic acid-induced platelet aggregation with an IC50 of 1 μM and displays low cytotoxicity in Vero cell assays at 100 μM over a 3-hour incubation period .

Why Cox-1-IN-1 Cannot Be Simply Substituted with Another COX-1 Inhibitor: A Procurement Perspective


COX-1 inhibitors are not functionally interchangeable; subtle structural variations yield marked differences in isoform selectivity, potency, and off-target effects [1]. Cox-1-IN-1, a diarylisoxazole derivative with ethoxy substitutions replacing the methoxy groups of its mofezolac precursor, achieves a distinct selectivity index of 217 that positions it between highly potent but less selective analogs and weakly potent but highly selective alternatives [1]. Substituting Cox-1-IN-1 with an alternative COX-1 inhibitor without rigorous validation risks experimental confounding due to divergent inhibition kinetics, cellular activity profiles, and hemocompatibility characteristics [1][2]. The quantitative evidence below substantiates where Cox-1-IN-1 occupies a specific, verifiable niche relative to its closest chemical and pharmacological comparators.

Cox-1-IN-1 Evidence Guide: Quantitative Differentiation from Closest COX-1 Inhibitor Comparators


Selectivity Index Differentiation: Cox-1-IN-1 (SI = 217) vs. Direct Precursor 12 (SI = 5) vs. Parent Mofezolac (SI ≈ 310)

In a direct head-to-head study evaluating mofezolac-derived diarylisoxazoles, Cox-1-IN-1 (compound 15a) exhibited a COX-2/COX-1 selectivity index of 217, compared to a selectivity index of only 5 for compound 12, its direct structural precursor [1]. This represents a 43-fold improvement in selectivity achieved solely by replacing the two methoxy groups in compound 12 with ethoxy groups. In contrast, the parent compound mofezolac exhibits a selectivity index of approximately 310 (COX-1 IC50 = 1.44 nM; COX-2 IC50 = 447 nM) [2], indicating that Cox-1-IN-1 retains substantial COX-1 selectivity while possessing a distinct potency-selectivity trade-off profile.

COX-1 selectivity isozyme inhibition structural optimization

COX-1 Inhibitory Potency: Cox-1-IN-1 (IC50 = 0.23 μM) Positioned Among Benchmark COX-1 Inhibitors

Cox-1-IN-1 demonstrates a COX-1 IC50 of 0.23 μM, which places it in a distinct potency class relative to established COX-1 selective inhibitors [1]. In cross-study comparison, SC-560 is substantially more potent (IC50 = 0.007-0.009 μM) [2], while COX-1 Inhibitor II is markedly less potent (IC50 = 3.2 μM) . FR122047 (IC50 = 0.028 μM) and P6 (IC50 = 2.0 μM) further delineate the potency continuum within this inhibitor class [3][4]. Cox-1-IN-1 occupies the intermediate potency range, offering sufficient inhibitory activity for target engagement studies without the potential off-target risks associated with ultra-potent inhibitors.

COX-1 inhibition IC50 comparison enzyme assay

Platelet Aggregation Inhibition: Cox-1-IN-1 Demonstrates Superior Potency to Aspirin in Functional Assays

In functional platelet aggregation assays using platelet-rich plasma, Cox-1-IN-1 (compound 15a) inhibits arachidonic acid-induced platelet aggregation with an IC50 of 1 μM and demonstrates greater potency than the clinically used antiplatelet agent aspirin [1]. The primary research article explicitly states that "15a and 17g inhibit platelet aggregation with a greater potency than the largely clinically used aspirin" [1]. This functional activity confirms that the enzymatic COX-1 inhibition translates to physiologically relevant antiplatelet effects, positioning Cox-1-IN-1 as a valuable tool for investigating COX-1-mediated thrombotic pathways.

antiplatelet platelet aggregation functional assay

Cytotoxicity Profile: Cox-1-IN-1 Exhibits Low Cellular Toxicity at Functional Concentrations

Cox-1-IN-1 was evaluated for cytotoxicity in Vero cells, demonstrating platelet and cell viabilities above 90% following exposure to 100 μM of the compound for 3 hours . The functional antiplatelet IC50 of 1 μM is two orders of magnitude lower than this 100 μM concentration at which >90% viability is maintained, indicating a favorable therapeutic window for in vitro functional studies. While direct head-to-head cytotoxicity comparisons with other COX-1 inhibitors are not available from the same study, this viability profile supports the compound's utility in cell-based assays requiring sustained target engagement without confounding cytotoxicity.

cytotoxicity cell viability Vero cells

Cox-1-IN-1 Research and Industrial Application Scenarios Derived from Quantitative Evidence


COX-1 Isoform Selectivity Studies Requiring Minimal COX-2 Interference

Cox-1-IN-1, with a selectivity index of 217 (43-fold higher than its direct precursor compound 12), is optimally suited for pharmacological studies designed to isolate COX-1-mediated pathways without confounding COX-2 inhibition [1]. Researchers investigating the distinct physiological roles of COX-1 in platelet function, gastric mucosal protection, or inflammatory signaling can employ Cox-1-IN-1 at concentrations up to 10 μM while maintaining negligible COX-2 engagement (COX-2 IC50 > 50 μM). This selectivity profile enables cleaner interpretation of COX-1-specific effects compared to less selective alternatives such as compound 12 (SI = 5) or dual inhibitors [1].

In Vitro Platelet Aggregation and Thrombosis Mechanism Studies

Cox-1-IN-1 inhibits arachidonic acid-induced platelet aggregation with an IC50 of 1 μM and exhibits greater potency than aspirin in this functional assay [1]. This activity profile makes the compound a valuable research tool for ex vivo platelet function studies, thrombosis mechanism investigations, and antiplatelet drug discovery programs. The compound's intermediate COX-1 inhibitory potency (0.23 μM) combined with its functional antiplatelet activity enables dose-response studies across experimentally accessible concentration ranges without the potency saturation challenges encountered with ultra-potent inhibitors such as SC-560 or mofezolac [2].

Extended-Duration Cell-Based COX-1 Functional Assays

Cox-1-IN-1 demonstrates low cytotoxicity in Vero cell assays, maintaining >90% cell viability at 100 μM over a 3-hour incubation period, which represents a 100-fold safety margin above its functional antiplatelet IC50 of 1 μM . This favorable cytotoxicity profile supports the compound's use in longer-duration cell-based experiments—including COX-1 expression studies, prostaglandin biosynthesis assays, and co-culture models—where sustained target inhibition is required without compound-induced cell death confounding experimental endpoints. Researchers requiring extended incubation times may find this compound more suitable than COX-1 inhibitors with narrower therapeutic windows or limited cytotoxicity characterization .

Comparative COX-1 Inhibitor Pharmacology and Structure-Activity Relationship Studies

Cox-1-IN-1, as a diarylisoxazole derivative structurally optimized from mofezolac, occupies a distinct position in the COX-1 inhibitor potency-selectivity continuum [1]. Its COX-1 IC50 of 0.23 μM positions it between ultra-potent inhibitors (SC-560: 0.009 μM; mofezolac: 0.00144 μM) and weakly potent alternatives (P6: 2.0 μM; COX-1 Inhibitor II: 3.2 μM) [1][2]. This intermediate potency, combined with its well-characterized selectivity index and functional antiplatelet activity, makes Cox-1-IN-1 an ideal reference compound for comparative pharmacology studies, benchmarking novel COX-1 inhibitors, and structure-activity relationship (SAR) investigations focused on diarylisoxazole-based scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cox-1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.